4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the piperidine moiety: The final step involves the acylation of the pyrazole derivative with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Lacks the trifluoroethyl group, potentially affecting its biological activity and pharmacokinetic properties.
1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the piperidine moiety, which may reduce its binding affinity to certain targets.
Uniqueness
The presence of both the trifluoroethyl group and the piperidine moiety in 4-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine makes it unique, potentially offering a combination of properties that enhance its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C12H17F3N4O |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H17F3N4O/c1-8-3-2-4-18(5-8)11(20)9-6-19(17-10(9)16)7-12(13,14)15/h6,8H,2-5,7H2,1H3,(H2,16,17) |
InChI Key |
QEFATDHUJVDGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.